Acetylarginyltryptophyl diphenylglycine

説明

特性

IUPAC Name |

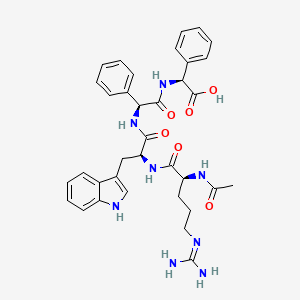

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-2-phenylacetyl]amino]-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N8O6/c1-21(44)40-27(17-10-18-38-35(36)37)31(45)41-28(19-24-20-39-26-16-9-8-15-25(24)26)32(46)42-29(22-11-4-2-5-12-22)33(47)43-30(34(48)49)23-13-6-3-7-14-23/h2-9,11-16,20,27-30,39H,10,17-19H2,1H3,(H,40,44)(H,41,45)(H,42,46)(H,43,47)(H,48,49)(H4,36,37,38)/t27-,28-,29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKVMNZTZSUQBC-KRCBVYEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)N[C@@H](C4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334583-93-5 |

Source

|

| Record name | Acetylarginyltryptophyl diphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334583935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYLARGINYLTRYPTOPHYL DIPHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O32SH1GPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Acetylarginyltryptophyl Diphenylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide that has garnered interest in the field of dermatology and cosmetic science for its potential anti-aging properties. This document provides a comprehensive overview of its core mechanism of action, drawing from available technical data and outlining representative experimental protocols for its evaluation. The primary mode of action is the inhibition of elastase, an enzyme responsible for the degradation of elastin (B1584352), a key protein for skin elasticity. Additionally, it is reported to stimulate the synthesis of type I collagen. This guide consolidates the current understanding of this peptide, presents available quantitative data, and provides detailed, albeit representative, methodologies for its scientific investigation.

Introduction

Skin aging is a complex biological process characterized by a progressive loss of structural integrity and physiological function. A key factor in this process is the degradation of the extracellular matrix (ECM), which is composed of proteins like collagen and elastin that provide skin with its firmness and elasticity.[1] this compound, a synthetic peptide with the sequence Ac-Arg-Trp-Phg-Phg-OH, has been developed to counteract these signs of aging.[1] Marketed under the trade name Relistase™, this tetrapeptide is designed to address sagging and lack of firmness in mature skin.[1][2]

Core Mechanism of Action

The primary mechanism of action of this compound is twofold, targeting key aspects of ECM homeostasis:

Inhibition of Elastase Activity

The principal and most well-documented function of this compound is its ability to inhibit the activity of elastase.[2][3][4][5] Elastase is a protease that breaks down elastin, the protein responsible for the skin's ability to recoil and maintain its shape.[3] With age and exposure to environmental stressors, elastase activity increases, leading to a decline in functional elastin and a loss of skin elasticity.[1] By inhibiting elastase, this compound helps to preserve the existing elastin fibers, thereby maintaining skin firmness and resilience.[3][5]

Stimulation of Collagen Synthesis

In addition to its anti-elastase activity, this compound is also reported to stimulate the synthesis of type I collagen.[1][4][5] Collagen is the most abundant protein in the skin, providing it with tensile strength and structure. The production of collagen decreases with age, contributing to the formation of wrinkles and sagging. By promoting the synthesis of new collagen, this peptide may help to improve skin density and firmness.[1] The precise signaling pathway through which it stimulates collagen production has not been fully elucidated in publicly available literature.

Quantitative Data

The available quantitative data on the efficacy of this compound is primarily from in-vivo studies conducted by the manufacturer.

| Parameter | Test Conditions | Result | Source |

| Improvement in Skin Elasticity | 4% Relistase™ formulation applied for 8 weeks on mature women (average age 49) | 14% increase | [4] |

| Increase in Skin Tightness | 4% Relistase™ formulation applied for 8 weeks on mature women (average age 49) | 15.6% increase | [4] |

Signaling Pathways and Molecular Interactions

Elastase Inhibition

The following diagram illustrates the inhibitory action of this compound on elastase.

Hypothetical Collagen Synthesis Pathway

While the specific pathway is not detailed in available literature, a peptide could potentially influence collagen synthesis through various signaling cascades. The diagram below represents a hypothetical pathway.

Representative Experimental Protocols

The following are detailed, representative protocols for assessing the efficacy of this compound. Disclaimer: These are standardized methodologies and have not been published in the context of a specific study on this peptide.

In Vitro Elastase Inhibition Assay

This protocol describes a common method for measuring the inhibition of elastase activity.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 M Tris-HCl buffer (pH 8.0).

-

Dissolve Porcine Pancreatic Elastase (PPE) in the Tris-HCl buffer to a final concentration of 3.3 µg/mL.

-

Prepare a stock solution of the substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) in the buffer to a concentration of 1.6 mM.

-

Prepare various concentrations of this compound in the buffer. A vehicle control (buffer only) and a positive control (e.g., oleanolic acid) should also be prepared.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the PPE solution to each well.

-

Add 50 µL of the test peptide solution at different concentrations (or controls) to the respective wells.

-

Incubate the plate at 37°C for 20 minutes.

-

To initiate the reaction, add 100 µL of the SANA substrate solution to each well.

-

-

Data Acquisition and Analysis:

-

Immediately begin monitoring the change in absorbance at 410 nm over time using a microplate reader. The release of p-nitroaniline from the cleavage of SANA results in an increase in absorbance.

-

The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

-

The percentage of elastase inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

-

An IC50 value (the concentration of the peptide that inhibits 50% of the enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the peptide concentration.

-

In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts

This protocol outlines a method to quantify the stimulation of collagen synthesis in a cell culture model.

Methodology:

-

Cell Culture:

-

Culture Normal Human Dermal Fibroblasts (NHDF) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

-

Treatment:

-

Seed NHDF cells in 6-well plates at a density of 300,000 cells/well and allow them to adhere overnight.

-

The following day, replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 0.001%, 0.01%, 0.1%). Include an untreated control and a positive control (e.g., TGF-β1).

-

Incubate the cells for 48-72 hours.

-

-

Quantification of Collagen:

-

Collect the cell culture supernatant.

-

Quantify the amount of secreted procollagen type I C-peptide (a marker for collagen synthesis) using a specific enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

The absorbance is read using a microplate reader, and the concentration of procollagen is determined from a standard curve.

-

-

Data Analysis:

-

The results are expressed as the percentage increase in collagen synthesis compared to the untreated control.

-

Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed effects.

-

Conclusion

This compound presents a targeted approach to combating the signs of skin aging through the dual mechanism of elastase inhibition and potential stimulation of collagen synthesis. While the publicly available data provides a foundational understanding of its efficacy, further independent and peer-reviewed research is warranted to fully elucidate its molecular interactions, signaling pathways, and to establish a more comprehensive quantitative profile. The representative experimental protocols provided herein offer a framework for the continued scientific investigation of this and other anti-aging peptides.

References

Acetylarginyltryptophyl Diphenylglycine: A Technical Guide to its Role in Cellular Signaling and Extracellular Matrix Integrity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide that has garnered significant interest in the fields of dermatology and cosmetic science for its anti-aging properties. This document provides a comprehensive technical overview of its primary mechanism of action, focusing on its role in cellular signaling related to the preservation and synthesis of the extracellular matrix (ECM). It details the biochemical interactions, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key signaling pathways. This guide is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and skincare formulation.

Introduction

This compound is a synthetically derived tetrapeptide composed of arginine, tryptophan, and two diphenylglycine residues.[1][2] It is primarily known for its ability to improve skin firmness and elasticity, counteracting the visible signs of aging.[3][4] The peptide is commercially available under the trade name Relistase®, often in a glycerin solution.[1][5] Its mechanism of action is centered on two key functions: the inhibition of elastase activity and the stimulation of type I collagen synthesis.[3][6] These actions collectively help to maintain the structural integrity of the dermal matrix.

Mechanism of Action and Cellular Signaling

The primary role of this compound in a cellular context is the modulation of extracellular matrix dynamics. This is achieved through a dual mechanism that both protects existing ECM proteins and promotes the synthesis of new ones.

Inhibition of Elastase Activity

Elastin (B1584352) is a critical protein in the extracellular matrix, providing elasticity and resilience to tissues such as the skin.[6] With aging and exposure to environmental stressors like UV radiation, the activity of elastase, an enzyme that degrades elastin, increases.[6] this compound acts as an inhibitor of this enzyme.[3][4] By reducing elastase activity, the peptide helps to preserve the existing elastin network, thereby maintaining skin firmness and elasticity.[3][6]

The proposed signaling pathway for elastase inhibition is primarily an extracellular event. The peptide directly interacts with the elastase enzyme, blocking its catalytic activity.

References

Acetylarginyltryptophyl Diphenylglycine: A Technical Guide to a Synthetic Tetrapeptide for Skin Firmness

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide with the amino acid sequence Ac-Arg-Trp-Phg-Phg-OH.[1] It is primarily utilized in cosmetic and dermatological formulations for its anti-aging properties. This peptide, also known by its trade name Relistase™, is designed to enhance skin firmness and elasticity.[1][2] Its mechanism of action involves the inhibition of elastase, an enzyme responsible for the degradation of elastin (B1584352), and the stimulation of type I collagen synthesis.[1][3] This technical guide provides an in-depth overview of the synthesis, mechanism of action, and experimental evaluation of this compound.

Introduction

The degradation of extracellular matrix (ECM) proteins, such as collagen and elastin, is a hallmark of skin aging.[1] This process is accelerated by both intrinsic factors and extrinsic factors like UV radiation.[1] Elastin provides the skin with its elasticity and resilience, while collagen contributes to its tensile strength. The enzyme elastase plays a significant role in the breakdown of elastin.[1] Consequently, the inhibition of elastase and the promotion of collagen synthesis are key strategies in the development of anti-aging skincare ingredients. This compound is a synthetic tetrapeptide developed to address these aspects of skin aging.[1][3]

Physicochemical Properties

| Property | Value | Reference |

| INCI Name | This compound | [4] |

| CAS Number | 1334583-93-5 | [5] |

| Molecular Formula | C35H40N8O6 | [5] |

| Molecular Weight | 668.74 g/mol | [6] |

| Amino Acid Sequence | Ac-Arg-Trp-Phg-Phg-OH | [1] |

| Appearance | White powder | [6] |

| Purity | >98.0% | [6] |

Synthesis

This compound is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc/tBu strategy. The synthesis involves the sequential coupling of amino acids on a solid support resin, followed by cleavage and deprotection.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A general workflow for the synthesis of a tetrapeptide like this compound is outlined below. The specific choice of resin, coupling reagents, and deprotection conditions may be optimized for this particular sequence.

Protocol Details:

-

Resin Selection and Swelling: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

First Amino Acid Coupling: The C-terminal amino acid, Phenylglycine (Phg), is coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the coupled amino acid is removed using a solution of piperidine (B6355638) in DMF.

-

Sequential Coupling: The subsequent amino acids (Phg, Trp, and Arg with a side-chain protecting group like Pbf) are sequentially coupled using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA. Each coupling step is followed by a washing step.

-

N-terminal Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is acetylated using acetic anhydride.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Mechanism of Action

This compound exerts its anti-aging effects through a dual mechanism: inhibition of elastase activity and stimulation of type I collagen synthesis.

Elastase Inhibition

Elastase is a protease that degrades elastin, a critical protein for skin elasticity. By inhibiting elastase activity, this compound helps to preserve the existing elastin fibers in the skin, thus maintaining its firmness and preventing sagging.[1]

Stimulation of Type I Collagen Synthesis

This tetrapeptide has been shown to stimulate the synthesis of type I collagen, the most abundant collagen in the skin, which provides structural support.[1][3] The proposed signaling pathway for this action is through the modulation of the Transforming Growth Factor-β (TGF-β) pathway. Signal peptides can activate intracellular signaling cascades, such as the TGF-β pathway, which in turn promotes fibroblast proliferation and upregulates the genes responsible for collagen synthesis.[7]

Experimental Data

In Vitro Efficacy

| Assay | Result | Reference |

| Elastase Inhibition | Inhibits elastase activity | [3][8] |

| Collagen I Synthesis | Stimulates the synthesis of type I collagen | [3][8] |

In Vivo Efficacy

A clinical study was conducted on mature women (average age 49) who applied a cream containing 4% this compound for 8 weeks. The results showed:

| Parameter | Improvement |

| Skin Elasticity | 14% |

| Skin Tightness | 15.6% |

Experimental Protocols

Elastase Inhibition Assay

This protocol describes a general method for determining the elastase inhibitory activity of a peptide using a chromogenic substrate.

Protocol:

-

Reagent Preparation: Prepare a buffer (e.g., Tris-HCl), a solution of human neutrophil elastase, a solution of the chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide), and solutions of this compound at various concentrations.

-

Assay Procedure: In a 96-well plate, add the buffer, the elastase solution, and the test peptide solution. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test peptide. The percentage of inhibition is determined relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be calculated from a dose-response curve.

Collagen I Synthesis Assay in Human Dermal Fibroblasts

This protocol outlines a general method to quantify the effect of a peptide on collagen I synthesis in a cell culture model.

Protocol:

-

Cell Culture: Culture normal human dermal fibroblasts (NHDFs) in a suitable growth medium.

-

Treatment: Seed the fibroblasts in culture plates and, after they adhere, treat them with various concentrations of this compound for a specified period (e.g., 48-72 hours). A positive control, such as TGF-β1, and an untreated control should be included.

-

Quantification of Collagen I:

-

ELISA: Collect the cell culture supernatant and quantify the amount of secreted pro-collagen type I using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

qRT-PCR: Extract total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) to measure the gene expression of COL1A1 (the gene encoding collagen type I).

-

-

Data Analysis: Normalize the results to the total protein concentration or a housekeeping gene. Compare the collagen synthesis in peptide-treated cells to the untreated control to determine the percentage increase.

In Vivo Skin Elasticity and Firmness Measurement

Various non-invasive biophysical techniques can be used to measure changes in skin elasticity and firmness.

Methods:

-

Cutometry: A device that applies negative pressure to the skin and measures its ability to be deformed and return to its original state. This provides parameters related to skin elasticity and firmness.

-

Indentation: An indenter with a known geometry is pressed into the skin with a defined force, and the resulting deformation is measured to calculate the skin's mechanical properties.

-

Torsion: A twisting force is applied to the skin surface, and the resistance to this torsion is measured to assess skin firmness.

Conclusion

This compound is a well-defined synthetic tetrapeptide with a dual mechanism of action that targets key aspects of skin aging. By inhibiting elastase and stimulating type I collagen synthesis, it offers a promising approach to improving skin firmness and elasticity. The available in vivo data supports its efficacy in anti-aging cosmetic formulations. Further research could focus on elucidating the finer details of its interaction with the TGF-β signaling pathway and exploring its potential synergistic effects with other active ingredients.

References

- 1. This compound | Relistase™ | Cosmetic Ingredients Guide [ci.guide]

- 2. ulprospector.com [ulprospector.com]

- 3. Collagen peptides promote skin collagen synthesis by modulating the gut microbiota and activating the TGF-β pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. Relistase - peptide solution - Lubrizol-Beauty - Firming Agent [knowde.com]

- 5. This compound | C35H40N8O6 | CID 72942020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. specialchem.com [specialchem.com]

Unveiling the Scientific Core of Relistase™: A Technical Guide for Advanced Dermal Science

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core scientific principles underpinning the tetrapeptide Relistase™, chemically known as Acetylarginyltryptophyl Diphenylglycine. Developed to counteract the visible signs of skin aging, particularly sagging and loss of firmness, Relistase™ employs a dual-action mechanism to preserve the integrity of the dermal extracellular matrix (ECM). This document will elucidate its mechanism of action, present available efficacy data, detail relevant experimental protocols, and visualize key pathways to provide a comprehensive resource for scientific professionals.

Core Scientific Principles: A Dual-Pronged Approach to Dermal Integrity

Relistase™ is a synthetic tetrapeptide designed to address the age-related decline in skin elasticity and firmness.[1][2] Its primary mechanism of action is twofold: the inhibition of elastase activity and the stimulation of type I collagen synthesis.[2][3]

1.1. Inhibition of Elastase Activity:

Elastin (B1584352), a critical protein in the ECM, is responsible for the skin's ability to recoil and maintain its shape.[3] The enzyme human neutrophil elastase (HNE) degrades elastin, a process that accelerates with age and environmental stress, leading to a loss of skin elasticity and the formation of wrinkles.[3][4] Relistase™ acts as an inhibitor of elastase, thereby protecting the existing elastin fibers from degradation and helping to preserve the skin's natural firmness and resilience.[1][2]

1.2. Stimulation of Type I Collagen Synthesis:

Collagen, particularly type I collagen, is the most abundant protein in the skin, providing tensile strength and structural support.[3] As with elastin, the synthesis of collagen decreases with age. Relistase™ has been shown to stimulate the production of type I collagen, helping to reinforce the dermal structure and improve skin tightness.[2][3]

Efficacy and Quantitative Data

In-vivo studies conducted by the manufacturer have demonstrated the tangible effects of Relistase™ on mature skin. The following table summarizes the key quantitative findings from a study involving mature women (average age of 49) who applied a formulation containing 4% Relistase™ for a period of 8 weeks.[2]

| Parameter | Treatment Group (4% Relistase™) | Duration | Outcome |

| Skin Elasticity | Mature Women (avg. age 49) | 8 weeks | 14% improvement |

| Skin Tightness | Mature Women (avg. age 49) | 8 weeks | 15.6% increase |

Visualizing the Mechanism of Action and Experimental Workflows

To further elucidate the scientific principles of Relistase™, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: Mechanism of Action of Relistase™ in the Dermal Layer.

Caption: Generalized Workflow for an In-Vitro Elastase Inhibition Assay.

Caption: Generalized Workflow for an In-Vitro Collagen Synthesis Assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to validate the efficacy of elastase inhibitors and collagen synthesis stimulators like Relistase™.

4.1. In-Vitro Elastase Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory effect of Relistase™ on the activity of human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (HNE)

-

Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Relistase™ (test compound)

-

Sivelestat (positive control)

-

Assay Buffer (e.g., Tris-HCl)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of HNE in the assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the final working concentration.

-

Prepare serial dilutions of Relistase™ and the positive control in the assay buffer.

-

-

Assay Protocol:

-

Add 25 µL of the diluted Relistase™, positive control, or assay buffer (vehicle control) to the wells of the microplate.

-

Add 50 µL of the HNE working solution to each well.

-

Mix and incubate the plate at 37°C for 10-15 minutes, protected from light.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.

-

-

Measurement:

-

Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C, with excitation and emission wavelengths appropriate for the substrate (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

4.2. In-Vitro Collagen I Synthesis Assay (ELISA)

Objective: To quantify the effect of Relistase™ on the synthesis of type I collagen by human dermal fibroblasts.

Materials:

-

Normal Human Dermal Fibroblasts (NHDF)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Relistase™ (test compound)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Pro-Collagen I Alpha 1 ELISA Kit

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture NHDF cells in appropriate culture flasks until they reach 80-90% confluency.

-

Seed the fibroblasts into 24-well plates and allow them to adhere overnight.

-

Replace the culture medium with a serum-free medium containing various concentrations of Relistase™. Include an untreated control group.

-

Incubate the cells for 48-72 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatant from each well.

-

Lyse the cells in the wells using a suitable lysis buffer to determine the total protein concentration for normalization.

-

-

Quantification of Pro-Collagen I:

-

Perform the Pro-Collagen I Alpha 1 ELISA on the collected cell culture supernatants according to the manufacturer's instructions. This typically involves adding the samples to a microplate pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the provided standards in the ELISA kit.

-

Determine the concentration of Pro-Collagen I in each sample from the standard curve.

-

Normalize the Pro-Collagen I concentration to the total protein concentration of the corresponding cell lysate.

-

Express the results as a percentage increase in collagen synthesis compared to the untreated control.

-

Conclusion

Relistase™ (this compound) presents a scientifically-backed approach to mitigating the signs of skin aging. Its dual mechanism of inhibiting elastase and stimulating type I collagen synthesis addresses two of the fundamental causes of decreased skin firmness and elasticity. The in-vivo data, coupled with established in-vitro methodologies for assessing its bioactivity, provide a solid foundation for its application in advanced skincare formulations. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the scientific principles of this innovative tetrapeptide.

References

A Technical Guide to Acetylarginyltryptophyl Diphenylglycine: Synthesis, Mechanism of Action, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Acetylarginyltryptophyl Diphenylglycine, a synthetic tetrapeptide with significant applications in both cosmetic science and pharmacology. We detail its chemical identity, synthesis, and purification protocols, and explore its dual-mechanism of action as both an inhibitor of elastase and an antagonist of the CXCR4 receptor. This guide summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes associated signaling pathways and workflows to support further research and development.

Chemical Identity and Nomenclature

This compound is a synthetic tetrapeptide. Based on its constituent amino acids and modifications, its systematic IUPAC name is established.

-

Common Name : this compound

-

INCI Name : this compound[1]

-

Molecular Formula : C₃₅H₄₀N₈O₆[4]

-

Molecular Weight : 668.74 g/mol [5]

-

IUPAC Name : (2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-2-phenylacetic acid. Note: This assumes L-stereoisomers for arginine and tryptophan and a specific stereoisomer for diphenylglycine. The PubChem entry provides a more detailed IUPAC name specifying the stereochemistry of all chiral centers.[4]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₅H₄₀N₈O₆ | PubChem[4] |

| Molecular Weight | 668.74 g/mol | GSRS |

| XLogP3 | 1.4 | PubChem[4] |

| Purity (Typical) | >98.0% | Commercial Supplier[5] |

| Appearance | White Powder | Commercial Supplier[5] |

Mechanism of Action and Biological Significance

This tetrapeptide exhibits a dual mechanism of action, making it a molecule of interest in distinct fields.

Elastase Inhibition in Dermatology

In cosmetic and dermatological applications, this compound functions as a skin conditioning agent.[1] It is designed to combat skin sagging and lack of firmness.[6] Its primary mechanism is the inhibition of elastase, an enzyme responsible for the degradation of elastin (B1584352).[6][7] Elastin is a critical protein in the extracellular matrix (ECM) that provides elasticity and resilience to the skin.[2] By protecting elastin from breakdown, the peptide helps maintain skin firmness.[2][7] Furthermore, it has been reported to stimulate the synthesis of Type I collagen, further contributing to skin's structural integrity.[2][6]

CXCR4 Antagonism in Pharmacology

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that, with its ligand CXCL12 (also known as SDF-1), plays a crucial role in cell trafficking, hematopoiesis, and immune responses.[8][9] Dysregulation of the CXCR4/CXCL12 signaling axis is implicated in various diseases, including cancer metastasis and inflammatory conditions.[10][11][12]

This compound acts as a CXCR4 antagonist, blocking the binding of CXCL12 and thereby inhibiting downstream signaling.[10] This makes it a valuable tool for research into diseases where CXCR4 signaling is overactive. Antagonizing this pathway can inhibit the migration and proliferation of cancer cells and reduce inflammatory responses.[8][12]

Signaling Pathways

The CXCR4 Signaling Cascade

Upon binding of its ligand CXCL12, CXCR4 activates multiple intracellular signaling pathways.[8][13] These pathways are predominantly mediated by the Gαi subunit of its coupled heterotrimeric G-protein. Key downstream pathways include:

-

PI3K/Akt Pathway : Promotes cell survival and proliferation.[8][14]

-

PLC/IP3 Pathway : Leads to calcium mobilization, influencing cell migration.[8][15]

-

MAPK/ERK Pathway : Regulates gene transcription, proliferation, and survival.[8]

-

JAK/STAT Pathway : A G-protein independent pathway that can be activated by CXCR4, leading to the nuclear translocation of STAT proteins and subsequent gene transcription.[13][15]

This compound, as an antagonist, prevents the initiation of these cascades by blocking CXCL12 binding.

Experimental Protocols

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via Solid-Phase Peptide Synthesis (SPPS).

Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) [16][17]

-

Resin Preparation : Swell 2-chlorotrityl chloride (2-CTC) or Wang resin in dimethylformamide (DMF) for 1 hour in a synthesis vessel.[16]

-

First Amino Acid Loading : Couple the first Fmoc-protected amino acid (Fmoc-Diphenylglycine-OH) to the resin using a coupling agent like diisopropylethylamine (DIEA) in dichloromethane (B109758) (DCM).

-

Fmoc Deprotection : Remove the Fmoc protecting group from the N-terminus by treating the resin with 20% piperidine (B6355638) in DMF for 10-20 minutes.[18]

-

Peptide Chain Elongation : Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Tryptophan-OH, then Fmoc-Arginine(Pbf)-OH) using an activating agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF. A wash step with DMF is performed after each deprotection and coupling cycle.

-

N-terminal Acetylation : After the final Fmoc deprotection, cap the N-terminus by reacting the peptide-resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIEA or pyridine) in DMF.[16]

-

Cleavage and Deprotection : Cleave the peptide from the resin and simultaneously remove side-chain protecting groups (e.g., Pbf from Arginine) using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water.[19]

-

Purification : Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[16][19]

-

Analysis and Final Product : Confirm the molecular mass of the purified fractions using mass spectrometry (e.g., ESI-MS). Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[18][19]

CXCR4 Competitive Binding Assay

This assay quantifies the ability of this compound to compete with a labeled ligand for binding to the CXCR4 receptor on living cells.[20][21]

Protocol: Flow Cytometry-Based Assay [20][21]

-

Cell Preparation : Culture a cell line endogenously expressing CXCR4 (e.g., Jurkat cells) to a density of approximately 80-90% confluence.[21]

-

Assay Setup : In a 96-well round-bottom plate, add serial dilutions of the test compound (this compound).

-

Cell Addition : Add a suspension of Jurkat cells (e.g., 50,000 cells per well) to the plate and incubate for 15 minutes at room temperature, protected from light.[20]

-

Labeled Ligand Addition : Add a fixed, sub-saturating concentration of fluorescently labeled CXCL12 (e.g., CXCL12-AF647) to all wells. Incubate for 30-60 minutes at room temperature in the dark.[20]

-

Washing : Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes).[20] Remove the supernatant and wash the cells with an appropriate assay buffer (e.g., HBSS-based buffer).[21]

-

Data Acquisition : Resuspend the cells in buffer and analyze the fluorescence of individual cells using a flow cytometer.

-

Data Analysis : The reduction in fluorescent signal in the presence of the test compound indicates competitive binding.[21] Plot the mean fluorescence intensity against the logarithm of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 2: Representative Quantitative Data from Binding Assays

| Assay Type | Parameter | Typical Value Range | Notes |

| Competitive Binding | IC₅₀ | 1 - 100 nM | Highly dependent on cell type and assay conditions. |

| Competitive Binding | Kᵢ | 0.5 - 50 nM | Calculated from IC₅₀ using the Cheng-Prusoff equation. |

Note: Specific IC₅₀ and Kᵢ values for this compound as a CXCR4 antagonist are not widely published in public literature and would need to be determined experimentally.

Cell Migration (Transwell) Assay

This assay assesses the functional consequence of CXCR4 antagonism by measuring the inhibition of CXCL12-induced cell migration.[22][23]

Protocol: Transwell Chemotaxis Assay [23][24]

-

Cell Preparation : Starve CXCR4-expressing cells (e.g., cancer cells or lymphocytes) in serum-free medium for 4-6 hours.

-

Assay Setup : Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.[24]

-

Chemoattractant : In the lower chamber, add serum-free medium containing CXCL12 as the chemoattractant. In control wells, add medium without CXCL12.

-

Cell Seeding : Resuspend the starved cells in serum-free medium. Pre-incubate a portion of the cells with varying concentrations of this compound for 30 minutes.

-

Migration : Seed the pre-incubated cells (e.g., 1 x 10⁵ cells) into the upper chamber of the Transwell inserts.[23]

-

Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 2-24 hours, depending on the cell type.[23]

-

Quantification : Remove non-migrated cells from the top surface of the insert membrane with a cotton swab. Fix and stain the migrated cells on the bottom surface with a dye such as crystal violet.

-

Data Analysis : Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields. Calculate the percentage of migration inhibition relative to the CXCL12-only control.

Conclusion

This compound is a versatile tetrapeptide with well-defined roles in both dermatology and as a pharmacological tool for studying the CXCR4 signaling axis. Its synthesis is achievable through standard SPPS protocols, and its biological activity can be robustly quantified using established in vitro methods like competitive binding and cell migration assays. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in their studies.

References

- 1. specialchem.com [specialchem.com]

- 2. This compound | Relistase™ | Cosmetic Ingredients Guide [ci.guide]

- 3. paulaschoice.co.uk [paulaschoice.co.uk]

- 4. This compound | C35H40N8O6 | CID 72942020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound (Explained + Products) [incidecoder.com]

- 7. renude.co [renude.co]

- 8. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. CXCR4 antagonist - Wikipedia [en.wikipedia.org]

- 11. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel CXCR4 antagonist counteracts paradoxical generation of cisplatin-induced pro-metastatic niches in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. abeomics.com [abeomics.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 18. Peptide Synthesis [bio-protocol.org]

- 19. Peptide synthesis and purification [bio-protocol.org]

- 20. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

- 21. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cell migration assay or Transwell assay [protocols.io]

Acetylarginyltryptophyl diphenylglycine molecular structure and properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide, recognized for its potential in skincare and dermatological applications. This document provides a comprehensive overview of its molecular structure, known properties, and mechanisms of action. It is designed to serve as a technical guide for researchers and professionals in drug development, offering available data, outlining putative experimental protocols, and visualizing its biological pathways. While specific experimental data for this peptide is limited in publicly accessible literature, this paper compiles the known information and extrapolates standard methodologies relevant to its study.

Molecular Structure and Properties

This compound is a synthetic peptide with the amino acid sequence Ac-Arg-Trp-Phg-Phg-OH, where 'Ac' represents an acetyl group and 'Phg' denotes the non-standard amino acid Phenylglycine.[1] The presence of the N-terminal acetyl group is a common modification in peptide synthesis, often introduced to increase stability against enzymatic degradation by aminopeptidases.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference(s) |

| Molecular Formula | C35H40N8O6 | [4] |

| Molecular Weight | 668.7 g/mol | [4] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-2-phenylacetyl]amino]-2-phenylacetic acid | [4] |

| Synonyms | Relistase™, Acetyl Dipeptide-13 Diphenylglycine | [1][5] |

| Appearance | Assumed to be a white powder in pure form | [6] |

| Solubility | Often formulated in a glycerin solution for cosmetic use, suggesting solubility in polar polyols. Detailed solubility data in various solvents is not readily available. | [6][7] |

| Stability | The N-terminal acetyl group likely enhances stability against protease degradation. Specific stability data under various pH and temperature conditions is not publicly available but can be determined using standard peptide stability testing protocols. | [2][3][8] |

Biological Mechanism of Action

This compound is reported to exert its biological effects through a dual mechanism of action primarily targeting the extracellular matrix (ECM) of the skin.[1][5][9]

-

Inhibition of Elastase: The peptide is a known inhibitor of elastase, an enzyme responsible for the breakdown of elastin (B1584352).[9] Elastin is a critical protein in the ECM that provides elasticity and resilience to the skin.[1] By inhibiting elastase, the peptide helps to preserve the integrity of existing elastin fibers.[9]

-

Stimulation of Collagen Synthesis: It is also reported to stimulate the synthesis of type I collagen, the most abundant structural protein in the skin, which provides tensile strength.[1][5]

These actions collectively contribute to improving skin firmness and elasticity.

Signaling Pathway

The precise signaling pathway through which this compound stimulates collagen synthesis is not detailed in the available literature. However, based on the known mechanisms of other cosmetic peptides, it likely involves interaction with cell surface receptors on fibroblasts, leading to the activation of intracellular signaling cascades that upregulate the expression of collagen genes. The inhibition of elastase is a more direct enzymatic interaction.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. The following sections outline plausible, standard methodologies that would be employed for its characterization.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol would be suitable for the production of this compound. This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Materials:

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Phg-OH)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

-

Acetic anhydride (B1165640) for N-terminal acetylation

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

-

HPLC for purification

-

Mass spectrometer for characterization

In Vitro Elastase Inhibition Assay

This assay would quantify the ability of this compound to inhibit the enzymatic activity of elastase. A common method involves a fluorogenic or chromogenic substrate.

Materials:

-

Human neutrophil elastase

-

Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay buffer (e.g., Tris-HCl)

-

This compound (test inhibitor)

-

Known elastase inhibitor (positive control, e.g., Sivelestat)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test peptide and positive control in assay buffer.

-

In a 96-well plate, add the elastase enzyme to each well, followed by the test peptide dilutions or controls.

-

Incubate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity at regular intervals using a plate reader (e.g., Ex/Em = 380/460 nm).

-

Calculate the rate of substrate cleavage and determine the percentage of inhibition for each peptide concentration.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro Collagen Synthesis Assay

This assay would be performed on human dermal fibroblast cell cultures to measure the effect of the peptide on collagen production.

Materials:

-

Human dermal fibroblasts (HDFs)

-

Cell culture medium (e.g., DMEM with FBS)

-

This compound

-

Positive control (e.g., TGF-β)

-

Cell culture plates

-

Collagen I ELISA kit

Procedure:

-

Culture HDFs to sub-confluence in cell culture plates.

-

Starve the cells in a low-serum medium for 24 hours to synchronize them.

-

Treat the cells with various concentrations of the test peptide and positive control for a specified period (e.g., 48-72 hours).

-

Collect the cell culture supernatant.

-

Quantify the amount of secreted type I collagen in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Normalize the collagen levels to the total protein content of the cell lysate from each well.

-

Analyze the data to determine the dose-dependent effect of the peptide on collagen synthesis.

In Vivo Efficacy Data

While the detailed study protocol is not available, a manufacturer's in-vivo study on mature women (average age 49) reported the following results after 8 weeks of applying a 4% this compound formulation:[5]

| Parameter | Improvement |

| Skin Elasticity | 14% |

| Skin Tightness | 15.6% |

Conclusion

This compound is a synthetic tetrapeptide with promising applications in skincare due to its dual mechanism of inhibiting elastase and stimulating collagen synthesis. While its commercial use is established, there is a notable lack of detailed scientific publications on its synthesis, biophysical properties, and the specifics of its biological activity. The experimental protocols and pathways described in this whitepaper are based on established methodologies in peptide research and provide a framework for its further scientific investigation. Future research should focus on elucidating its precise molecular interactions and signaling pathways to fully understand its therapeutic potential.

References

- 1. This compound | Relistase™ | Cosmetic Ingredients Guide [ci.guide]

- 2. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Identification of Peptide Cosmetic Ingredients - Creative Proteomics [creative-proteomics.com]

- 5. This compound (Explained + Products) [incidecoder.com]

- 6. naturalorganicskincare.com [naturalorganicskincare.com]

- 7. specialchem.com [specialchem.com]

- 8. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 9. renude.co [renude.co]

InChI key for Acetylarginyltryptophyl diphenylglycine

An In-Depth Technical Guide to Acetylarginyltryptophyl Diphenylglycine

Core Substance Identification

InChI Key: HKKVMNZTZSUQBC-KRCBVYEFSA-N[1][2][3]

This compound is a synthetic tetrapeptide with notable applications in the field of dermatology and cosmetology for its anti-aging properties.[4] This guide provides a technical overview of its biochemical properties, mechanism of action, and the experimental methodologies used to characterize its efficacy.

Physicochemical and Biological Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for formulation development and for understanding its biological activity.

| Property | Value | Source |

| Molecular Formula | C35H40N8O6 | [1][2][4] |

| Molecular Weight | 668.74 g/mol | [1][2] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-2-phenylacetyl]amino]-2-phenylacetic acid | [2] |

| CAS Number | 1334583-93-5 | [1][3][4] |

| Synonyms | Relistase™, Acetyl Dipeptide-13 Diphenylglycine | [3] |

| Primary Function | Anti-aging, Skin firming | [5] |

Mechanism of Action

This compound primarily functions by modulating the integrity of the extracellular matrix (ECM) in the skin. Its anti-aging effects are attributed to a dual mechanism:

-

Inhibition of Elastase: This tetrapeptide is designed to inhibit the activity of elastase, a key enzyme responsible for the degradation of elastin.[2][5] Elastin is a critical protein that imparts elasticity and resilience to the skin. By preventing its breakdown, the peptide helps to maintain skin firmness and reduce sagging.[5]

-

Stimulation of Type I Collagen Synthesis: The peptide has been reported to stimulate the synthesis of type I collagen, the most abundant collagen in the skin, which provides structural support.[2] With age, the synthesis of collagen I decreases, leading to the formation of wrinkles and loss of skin tightness.

Quantitative Efficacy Data

An in-vivo study conducted by the manufacturer on a proprietary formulation containing 4% of a solution of this compound (Relistase™) demonstrated a significant improvement in skin biomechanical properties over a period of 8 weeks in mature women (average age of 49). The key findings are summarized below.

| Parameter | Improvement |

| Skin Elasticity | 14% |

| Skin Tightness | 15.6% |

Experimental Protocols

Detailed experimental protocols for the efficacy testing of this compound are not publicly available. However, based on standard methodologies in dermatological research, the following protocols would be appropriate for substantiating its claimed biological activities.

In-vitro Elastase Inhibition Assay

This assay is designed to quantify the inhibitory effect of this compound on elastase activity.

-

Principle: A fluorogenic or chromogenic substrate of elastase is used. In the presence of active elastase, the substrate is cleaved, releasing a fluorescent or colored product that can be quantified. An inhibitor will reduce the rate of this reaction.

-

Methodology:

-

Porcine pancreatic elastase or human neutrophil elastase is incubated with various concentrations of this compound in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

After a pre-incubation period, the substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide for colorimetric assays or EnzChek® Elastase Assay Kit for fluorometric assays) is added to initiate the reaction.

-

The change in absorbance or fluorescence is monitored over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the peptide. An IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

-

In-vitro Collagen I Synthesis Assay in Human Dermal Fibroblasts

This cell-based assay measures the ability of the peptide to stimulate the production of type I collagen in skin cells.

-

Principle: Human dermal fibroblasts, the primary cells responsible for collagen production in the skin, are treated with the peptide. The amount of newly synthesized collagen is then quantified.

-

Methodology:

-

Human dermal fibroblasts are cultured in a suitable medium.

-

The cells are then treated with different concentrations of this compound for a specified period (e.g., 48-72 hours).

-

The amount of type I collagen secreted into the culture medium can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) with an antibody specific for human pro-collagen I.

-

Alternatively, total collagen can be assessed by staining the cell layer with a collagen-specific dye like Sirius Red, followed by elution and spectrophotometric quantification.

-

In-vivo Measurement of Skin Elasticity and Firmness

This protocol describes a non-invasive method to assess the effects of a topical formulation containing this compound on human skin.

-

Principle: A Cutometer is a device that measures the viscoelastic properties of the skin by applying a negative pressure to draw the skin into a probe and then measuring its ability to return to its original position.

-

Methodology:

-

A clinical study is conducted with a panel of volunteers meeting specific criteria (e.g., age, skin type).

-

A formulation containing a defined concentration of this compound and a placebo formulation are applied to designated areas of the skin (e.g., the forearm or face) twice daily for a set period (e.g., 8 weeks).

-

Measurements are taken at baseline and at regular intervals throughout the study using a Cutometer.

-

Key parameters such as R0 (firmness), R2 (gross elasticity), and R5 (net elasticity) are recorded and statistically analyzed to determine the significance of any improvements.

-

Signaling Pathway and Workflow Diagrams

Hypothesized Signaling Pathway for this compound

The precise signaling pathways activated by this compound have not been fully elucidated in publicly available literature. However, based on its known functions of inhibiting elastase and promoting collagen synthesis, a plausible signaling pathway can be hypothesized. The peptide likely acts as a signaling molecule, interacting with cell surface receptors on fibroblasts to trigger intracellular cascades that lead to the observed effects.

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound, from initial in-vitro screening to in-vivo clinical validation.

Caption: Workflow for efficacy testing of this compound.

References

An In-depth Technical Guide to Acetylarginyltryptophyl Diphenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylarginyltryptophyl diphenylglycine is a synthetically derived tetrapeptide with the amino acid sequence Ac-Arg-Trp-Phg-Phg-OH. It is a bioactive peptide developed for its potential applications in skincare and dermatology, primarily targeting the signs of aging. This peptide is designed to address the loss of skin firmness and elasticity that occurs with aging and exposure to environmental stressors. Marketed under the trade name Relistase™, this peptide is noted for its dual mechanism of action: inhibiting elastase activity and stimulating the synthesis of type I collagen. This guide provides a comprehensive technical overview of this compound, including its chemical structure, synthesis, proposed mechanism of action, and methods for evaluating its efficacy.

Chemical Structure and Properties

The fundamental chemical identity of this compound and its constituent amino acid residues is defined by their SMILES (Simplified Molecular-Input Line-Entry System) notation.

| Compound | SMILES Notation |

| This compound | CC(=O)N--INVALID-LINK--N)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O[1] |

| Nα-Acetyl-L-arginine | CC(=O)N--INVALID-LINK--N)C(=O)O[2][3] |

| L-Tryptophan | C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--O)N[4][5] |

| 2,2-Diphenylglycine | c1ccc(cc1)C(c2ccccc2)(C(=O)O)N[6][7][8] |

Mechanism of Action

This compound exerts its anti-aging effects through a dual mechanism that addresses key factors in the degradation of the skin's extracellular matrix (ECM). The primary proposed actions are the inhibition of the enzyme elastase and the stimulation of type I collagen synthesis.[9]

-

Elastase Inhibition: Elastase is a protease that breaks down elastin (B1584352), a critical protein responsible for the elasticity and resilience of the skin.[1] With age and exposure to environmental factors such as UV radiation, elastase activity increases, leading to a loss of skin firmness and the formation of wrinkles. This compound is designed to inhibit elastase activity, thereby protecting existing elastin fibers from degradation.[9]

-

Stimulation of Collagen Synthesis: Collagen is the most abundant protein in the skin, providing structural support and tensile strength. Its production naturally declines with age. This peptide is reported to stimulate the synthesis of type I collagen, which helps to reinforce the skin's structural integrity and improve its firmness.[9]

The combined effect of preserving elastin and promoting new collagen formation leads to an overall improvement in skin elasticity and a reduction in the appearance of sagging.

References

- 1. renude.co [renude.co]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of pancreatic elastase in silico and in vitro by Rubus rosifolius leaves extract and its constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Explained + Products) [incidecoder.com]

- 5. mdpi.com [mdpi.com]

- 6. paulaschoice.co.uk [paulaschoice.co.uk]

- 7. ulprospector.com [ulprospector.com]

- 8. ulprospector.com [ulprospector.com]

- 9. This compound | Relistase™ | Cosmetic Ingredients Guide [ci.guide]

Chemical and physical properties of Acetylarginyltryptophyl diphenylglycine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide that has garnered significant attention in the cosmetic and dermatological fields for its potent anti-aging properties. Marketed primarily under the trade name Relistase™, this peptide is designed to combat skin sagging and loss of firmness by targeting key components of the extracellular matrix (ECM). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and available data from efficacy studies. While detailed experimental protocols for this proprietary ingredient are not publicly available, this document synthesizes the existing information to serve as a valuable resource for researchers and professionals in drug and cosmetic development.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-2-phenylacetyl]amino]-2-phenylacetic acid | [1] |

| Molecular Formula | C35H40N8O6 | [1] |

| Molecular Weight | 668.7 g/mol | [1] |

| CAS Number | 1334583-93-5 | [1] |

| Synonyms | Relistase, Acetyl Dipeptide-13 Diphenylglycine | [1][2] |

| Physical State | Solid (pure compound) | [3] |

| Solubility | Water-soluble | |

| Natural Origin Content (for Relistase® solution) | 99.99% according to ISO 16128 | [1] |

Note: The majority of publicly available safety and technical data sheets indicate "no data available" for properties such as melting point, boiling point, and specific solubility values.

Mechanism of Action and Biological Activity

This compound primarily functions by modulating the integrity of the skin's extracellular matrix, which is crucial for maintaining skin firmness and elasticity. Its mechanism of action is twofold:

-

Inhibition of Elastase Activity: Elastin (B1584352) is a key protein in the ECM responsible for the skin's ability to recoil. The enzyme elastase breaks down elastin, and its activity increases with age and exposure to environmental stressors. This compound has been shown to inhibit elastase activity, thereby protecting existing elastin fibers from degradation.[2]

-

Stimulation of Collagen Synthesis: Collagen provides structural support to the skin. The synthesis of collagen, particularly type I collagen, decreases with age. This peptide has been demonstrated to boost the synthesis of type I collagen, which helps to restore the skin's structural integrity and firmness.[2][4][5]

These dual actions result in improved skin elasticity and a reduction in skin sagging.

Experimental Data and Efficacy

While detailed experimental protocols are proprietary, technical datasheets and cosmetic ingredient databases provide summaries of in-vitro and in-vivo studies demonstrating the efficacy of this compound.

In-Vitro Studies

In-vitro studies have confirmed the peptide's dual mechanism of action. Assays have demonstrated its ability to inhibit elastase activity and to stimulate the synthesis of type I collagen in cell cultures.[2]

In-Vivo Studies

Clinical studies on human subjects have provided quantitative evidence of the peptide's effectiveness. One notable study on mature women (average age 49) using a formulation with 4% Relistase® for 8 weeks yielded the following results:

Table 2: Summary of In-Vivo Efficacy Data for 4% Relistase® Solution

| Parameter | Result | Duration of Study |

| Skin Elasticity Improvement | 14% | 8 weeks |

| Skin Tightness Increase | 15.6% | 8 weeks |

Source: Manufacturer's in-vivo test data.

Experimental Methodologies (General Overview)

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound, as well as for the specific bioassays, are not publicly available. However, based on standard practices in peptide chemistry and cosmetic science, the following general methodologies are likely employed.

Synthesis and Purification

The synthesis of this compound is described as a reaction between acetic acid, arginine, phenylglycine, and tryptophan. This suggests a standard peptide synthesis protocol, which could be either solid-phase or solution-phase synthesis.

Following synthesis, the crude peptide would undergo purification, typically using High-Performance Liquid Chromatography (HPLC). The identity and purity of the final product are then confirmed using analytical techniques such as HPLC and Mass Spectrometry (MS). A patent document mentions HPLC analysis in acetonitrile (B52724) gradients and confirmation of peptide identity by Electrospray Mass Spectrometry (ES-MS), with a reported purity of over 85%.

Elastase Inhibition Assay

The ability of the peptide to inhibit elastase activity is likely determined using a colorimetric or fluorometric assay. In a typical protocol, a known amount of elastase is incubated with a substrate that releases a colored or fluorescent product upon cleavage. The assay is run in the presence and absence of this compound, and the reduction in signal in the presence of the peptide indicates its inhibitory activity.

Collagen Synthesis Assay

The stimulation of collagen synthesis is commonly measured in cultured human dermal fibroblasts. Cells are treated with the peptide for a specific period. The amount of newly synthesized collagen can be quantified using various methods, such as:

-

ELISA (Enzyme-Linked Immunosorbent Assay): This method uses antibodies specific to type I collagen to quantify its concentration in the cell culture supernatant.

-

Western Blotting: This technique can be used to detect and quantify collagen protein levels within the cells.

-

Quantitative PCR (qPCR): This method measures the expression of the gene encoding for type I collagen (COL1A1) to assess the peptide's effect at the transcriptional level.

Conclusion

This compound is a well-documented cosmetic peptide with a clear mechanism of action targeting the key drivers of skin aging: elastin degradation and reduced collagen synthesis. While the proprietary nature of this ingredient limits the public availability of detailed chemical data and experimental protocols, the existing information from technical datasheets and scientific literature provides a strong foundation for its application in the development of anti-aging skincare products. Further independent research would be beneficial to fully elucidate its properties and to explore its potential in other therapeutic areas.

References

Acetylarginyltryptophyl Diphenylglycine: A Technical Guide to its Function as an Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide that has garnered attention in the fields of dermatology and cosmetic science for its potential role in mitigating the signs of cutaneous aging. This document serves as an in-depth technical guide on the core function of this peptide as an elastase inhibitor. While specific quantitative inhibitory constants for this proprietary peptide are not widely available in peer-reviewed literature, this guide provides a comprehensive overview of its mechanism of action, a detailed, representative experimental protocol for evaluating its inhibitory activity, and a framework for understanding its potential therapeutic and cosmetic applications.

This peptide is commercially known as Relistase®, and it is purported to enhance skin elasticity and firmness by counteracting the enzymatic degradation of elastin (B1584352), a key protein in the extracellular matrix responsible for the resilience and flexibility of the skin.[1][2] Furthermore, it is claimed to stimulate the synthesis of type I collagen, another critical structural protein for skin integrity.[2][3]

Mechanism of Action: Elastase Inhibition

Elastase is a serine protease that catalyzes the hydrolysis of elastin. The progressive degradation of elastin fibers by elastase is a hallmark of the aging process, leading to a loss of skin elasticity and the formation of wrinkles. This compound is designed to act as a competitive inhibitor of elastase. By binding to the active site of the enzyme, the peptide prevents the binding and subsequent cleavage of its natural substrate, elastin. This inhibitory action helps to preserve the integrity of the existing elastin network within the dermis.

// Nodes Elastase [label="Elastase Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Acetylarginyltryptophyl\ndiphenylglycine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Elastin (Substrate)", fillcolor="#FBBC05", fontcolor="#202124"]; Binding [label="Enzyme-Inhibitor\nComplex (Inactive)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NoBinding [label="Elastin Degradation\nPrevented", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Elastin Degradation\n(in absence of inhibitor)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", style=dashed];

// Edges Inhibitor -> Binding [label="Binds to\nactive site"]; Elastase -> Binding; Substrate -> Degradation [style=dashed, label="Cleaved by Elastase"]; Elastase -> Degradation [style=dashed]; Binding -> NoBinding [label="Results in"]; } dot

Quantitative Data on Elastase Inhibition

As of the latest available information, specific IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound against human neutrophil elastase or other forms of elastase are not publicly documented in scientific literature. This data is likely held as proprietary by the manufacturer.

For the purpose of illustrating the type of data that would be generated in an elastase inhibition assay, the following table provides a template with hypothetical values. Researchers evaluating this or similar peptides would aim to populate such a table with their experimental findings.

| Inhibitor | Enzyme Source | Substrate | IC50 (μM) [Hypothetical] | Ki (μM) [Hypothetical] | Inhibition Type |

| This compound | Human Neutrophil Elastase | N-Methoxysuccinyl-Ala-Ala-Pro-Val-pNA | 25 | 10 | Competitive |

| EGCG (Epigallocatechin gallate) - Control | Human Neutrophil Elastase | N-Methoxysuccinyl-Ala-Ala-Pro-Val-pNA | 15 | 7 | Competitive |

In-Vivo Efficacy (Manufacturer's Data)

While in-vitro quantitative data is not publicly available, the manufacturer of Relistase® has released the results of an in-vivo study. According to these findings, the application of a 4% solution of Relistase® for a duration of 8 weeks on mature female participants (average age of 49) resulted in a notable improvement in skin biomechanical properties.[1]

| Parameter | Improvement | Duration | Concentration |

| Skin Elasticity | 14% | 8 weeks | 4% |

| Skin Tightness | 15.6% | 8 weeks | 4% |

Experimental Protocol: In-Vitro Elastase Inhibition Assay

The following is a detailed, representative protocol for determining the elastase inhibitory activity of a synthetic peptide like this compound. This protocol is based on commonly used methods involving a chromogenic substrate.

Objective: To determine the IC50 value of this compound against human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (HNE)

-

N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) (Substrate)

-

This compound (Test Compound)

-

Epigallocatechin gallate (EGCG) or other known elastase inhibitor (Positive Control)

-

Tris-HCl buffer (0.1 M, pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Human Neutrophil Elastase in Tris-HCl buffer.

-

Prepare a stock solution of the substrate (MeOSuc-AAPV-pNA) in DMSO.

-

Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

-

Prepare a stock solution of the positive control in DMSO with a corresponding dilution series.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in triplicate:

-

Test wells: A specific volume of the test compound dilution.

-

Positive control wells: A specific volume of the positive control dilution.

-

Negative control wells (no inhibitor): An equivalent volume of DMSO.

-

Blank wells (no enzyme): A specific volume of the test compound dilution and Tris-HCl buffer instead of the enzyme solution.

-

-

Add Tris-HCl buffer to each well to bring the total volume to a pre-determined level.

-

Add the Human Neutrophil Elastase solution to all wells except the blanks.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately place the microplate in a reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 20-30 minutes. The absorbance increases as the p-nitroanilide is cleaved from the substrate.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Correct the reaction rates by subtracting the rate of the blank wells.

-

Calculate the percentage of inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-